![molecular formula C18H22FN3O3 B2979640 Pyrrol-2(5H)-one, 4-acetyl-5-(4-fluorophenyl)-3-hydroxy-1-[2-(1-piperazinyl)ethyl]- CAS No. 309724-51-4](/img/structure/B2979640.png)
Pyrrol-2(5H)-one, 4-acetyl-5-(4-fluorophenyl)-3-hydroxy-1-[2-(1-piperazinyl)ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrol-2(5H)-one is a type of organic compound that is part of the pyrrole family . Pyrroles are heterocyclic aromatic organic compounds, similar to benzene and pyridine, and they form the basis for many drugs and natural products .
Synthesis Analysis
The synthesis of pyrrole derivatives often involves the use of boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process that removes the boron moiety from these esters, is not well developed, but it has been used in the synthesis of various compounds .Molecular Structure Analysis
The molecular structure of pyrrole compounds is characterized by a five-membered ring containing one nitrogen atom and four carbon atoms . The exact structure of “Pyrrol-2(5H)-one, 4-acetyl-5-(4-fluorophenyl)-3-hydroxy-1-[2-(1-piperazinyl)ethyl]-” would depend on the arrangement of the additional functional groups attached to this ring.Chemical Reactions Analysis
Pyrrole compounds can undergo a variety of chemical reactions. For example, they can participate in Suzuki-Miyaura coupling, a type of cross-coupling reaction used to form carbon-carbon bonds . They can also undergo transformations such as oxidations, aminations, halogenations, and various types of C-C bond formations .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific pyrrole compound would depend on its exact structure. In general, pyrrole compounds are characterized by their aromaticity, which gives them stability, and their ability to participate in various types of chemical reactions .Aplicaciones Científicas De Investigación
Anticoccidial Agents
The synthesis and structure-activity relationship (SAR) analysis of 2,3-diarylpyrrole inhibitors, including derivatives similar to the specified compound, have been investigated for their potential as novel anticoccidial agents. These compounds have shown broad-spectrum activity against Eimeria tenella, a parasite responsible for coccidiosis in poultry. The introduction of a 4-fluorophenyl group has been found to enhance both in vitro and in vivo activities, with certain piperidyl derivatives emerging as potent anticoccidial candidates for field trials due to their efficacy and cost of synthesis (Biftu et al., 2005).
Serotonin Receptor Study
Compounds structurally related to the specified molecule have been utilized in the study of serotonin (5-HT) receptors, particularly the 5-HT(1A) receptor, using positron emission tomography (PET) imaging. This research aids in understanding the serotonergic neurotransmission in various animal models and humans. For instance, [(18)F]p-MPPF, a radiolabeled antagonist, has provided insights into the distribution, toxicity, and metabolism of 5-HT(1A) receptors, facilitating the study of neurological disorders and their treatments (Plenevaux et al., 2000).
Antimalarial Activity
Pyrrolidine and piperazine derivatives, akin to the query compound, have been synthesized and evaluated for their antimalarial activity against the chloroquine-resistant strain of Plasmodium falciparum. The presence of a hydroxyl group, a propane chain, and a fluorine atom has been crucial for exhibiting significant antiplasmodial activity. These findings contribute to the development of new antimalarial agents with enhanced efficacy and selectivity (Mendoza et al., 2011).
Anticancer Research
In cancer research, derivatives of the specified compound have been explored for their potential anticancer properties. For instance, the synthesis and biological activity evaluation of 5-aryl-4-acyl-3-hydroxy-1-(2-piperazin-1-ylethyl)-2,5-dihydropyrrol-2-ones and their derivatives have been conducted to assess their pharmacological interest. These studies aim to identify new compounds with significant efficacy against various cancer cell lines, contributing to the discovery of novel anticancer drugs (Gein et al., 2013).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-acetyl-2-(4-fluorophenyl)-4-hydroxy-1-(2-piperazin-1-ylethyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O3/c1-12(23)15-16(13-2-4-14(19)5-3-13)22(18(25)17(15)24)11-10-21-8-6-20-7-9-21/h2-5,16,20,24H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCGIVYTIDNSEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)F)CCN3CCNCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{6-[(4-fluorophenyl)sulfonyl]-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl}acetamide](/img/structure/B2979557.png)

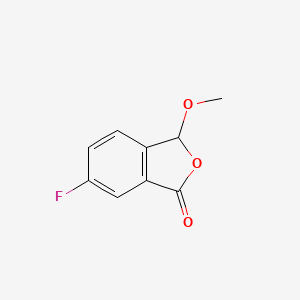
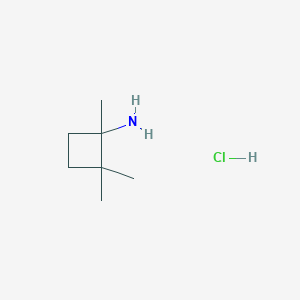
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methylbenzene-1-sulfonamide](/img/structure/B2979566.png)
![4-[[1-(3,5-Difluorophenyl)sulfonylpiperidin-3-yl]methoxy]-2-methylpyridine](/img/structure/B2979567.png)
![2-chloro-N-[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B2979570.png)
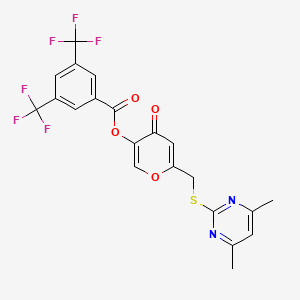
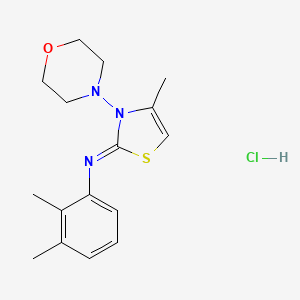
![4-{4-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B2979573.png)
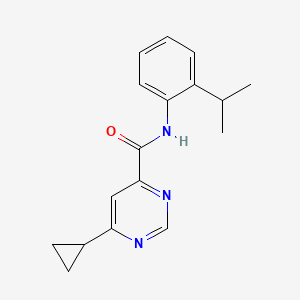

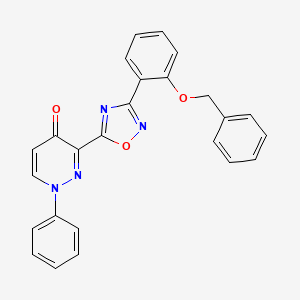
![(Z)-N-[2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)-1-(4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B2979580.png)